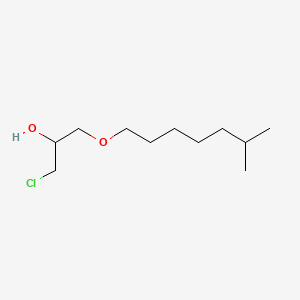
3-Tetradecene, 14,14-dimethoxy-, (3Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Tetradecene, 14,14-dimethoxy-, (3Z)- is an organic compound with the molecular formula C16H32O2 It is a stereoisomer of tetradecene, characterized by the presence of two methoxy groups at the 14th carbon and a double bond in the Z-configuration at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tetradecene, 14,14-dimethoxy-, (3Z)- typically involves the reaction of tetradecene with methanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the addition of methoxy groups. The stereochemistry of the double bond is controlled by the reaction conditions and the choice of catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalytic systems and optimized reaction parameters ensures the efficient production of 3-Tetradecene, 14,14-dimethoxy-, (3Z)- on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
3-Tetradecene, 14,14-dimethoxy-, (3Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 14,14-dimethoxy-3-tetradecanone.
Reduction: Formation of 14,14-dimethoxytetradecane.
Substitution: Formation of various substituted tetradecenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Tetradecene, 14,14-dimethoxy-, (3Z)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Tetradecene, 14,14-dimethoxy-, (3Z)- involves its interaction with specific molecular targets. The methoxy groups and the double bond play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Tetradecene, (3E)-: The E-isomer of 3-Tetradecene with different stereochemistry.
14,14-Dimethoxy-3-tetradecene: Without specifying the Z- or E-configuration.
3-Tetradecene: Without methoxy groups.
Uniqueness
3-Tetradecene, 14,14-dimethoxy-, (3Z)- is unique due to its specific stereochemistry and the presence of methoxy groups, which confer distinct chemical and physical properties. These features make it valuable for targeted applications where stereochemistry and functional groups play critical roles.
Propiedades
Número CAS |
71566-63-7 |
|---|---|
Fórmula molecular |
C16H32O2 |
Peso molecular |
256.42 g/mol |
Nombre IUPAC |
(Z)-14,14-dimethoxytetradec-3-ene |
InChI |
InChI=1S/C16H32O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(17-2)18-3/h5-6,16H,4,7-15H2,1-3H3/b6-5- |
Clave InChI |
ZLMSFERROZEDJZ-WAYWQWQTSA-N |
SMILES isomérico |
CC/C=C\CCCCCCCCCC(OC)OC |
SMILES canónico |
CCC=CCCCCCCCCCC(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenyl 8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14466831.png)
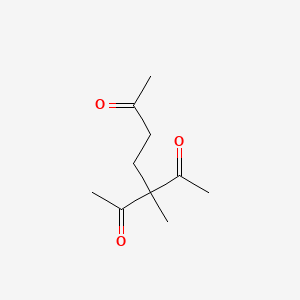
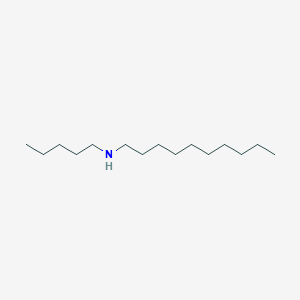
![N-[4-(4-Chlorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14466851.png)
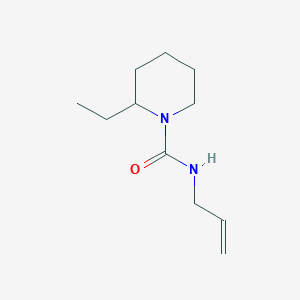
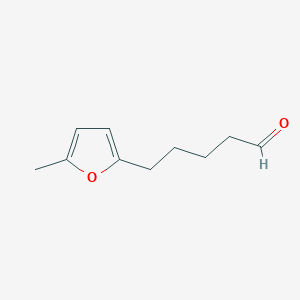
![9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14466856.png)
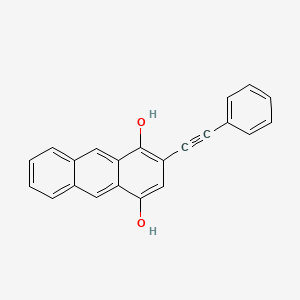
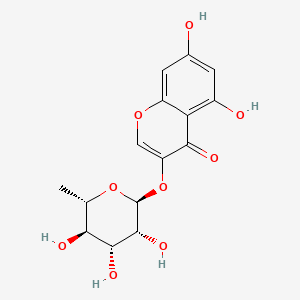
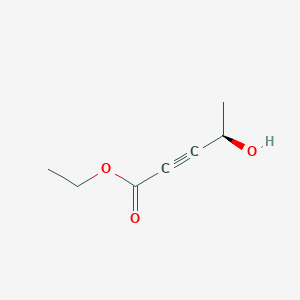
![Trimethoxy[(pentafluorophenoxy)methyl]silane](/img/structure/B14466865.png)

![{2-[(Butan-2-yl)oxy]ethenyl}benzene](/img/structure/B14466878.png)
